
2-Amino-7-fluoro-3-methylquinoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-7-fluoro-3-methylquinoline hydrochloride is a chemical compound with the molecular formula C10H10ClFN2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in biochemical research, particularly in the field of proteomics .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-fluoro-3-methylquinoline hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7-fluoro-3-methylquinoline.
Amination: The 7-fluoro-3-methylquinoline undergoes an amination reaction to introduce the amino group at the 2-position.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced catalysts and controlled environments .
化学反応の分析
Types of Reactions
2-Amino-7-fluoro-3-methylquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinoline ring.
Substitution: The fluorine atom and amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives .
科学的研究の応用
2-Amino-7-fluoro-3-methylquinoline hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in studies related to enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, particularly in cancer treatment, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Amino-7-fluoro-3-methylquinoline hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 2-Amino-6-fluoro-3-methylquinoline
- 2-Amino-7-methoxy-3-methylquinoline hydrochloride
- 4-Amino-7-fluoroquinoline
- 4-Amino-8-fluoroquinoline
Comparison
Compared to these similar compounds, 2-Amino-7-fluoro-3-methylquinoline hydrochloride is unique due to its specific substitution pattern on the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it particularly useful in certain research applications .
特性
CAS番号 |
1172730-54-9 |
|---|---|
分子式 |
C10H10ClFN2 |
分子量 |
212.65 g/mol |
IUPAC名 |
7-fluoro-3-methylquinolin-2-amine;hydrochloride |
InChI |
InChI=1S/C10H9FN2.ClH/c1-6-4-7-2-3-8(11)5-9(7)13-10(6)12;/h2-5H,1H3,(H2,12,13);1H |
InChIキー |
NLPYQKDSOSQSEV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C(C=C2)F)N=C1N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


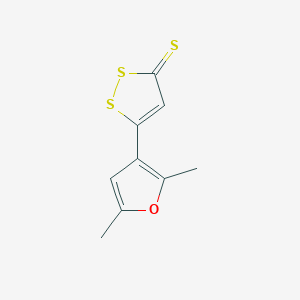
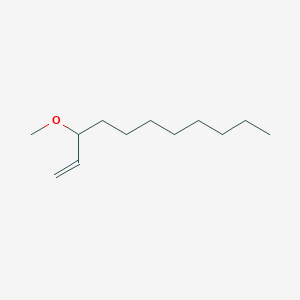
![2-(4-benzylpiperidin-1-yl)-N-(3-chlorophenyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12625248.png)
![1,5-Dichloro-3-ethenyl-2-[(3-methylbut-2-en-1-yl)oxy]benzene](/img/structure/B12625249.png)
![ethyl 4-[[2-[[(1S,2R,6R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carbonyl]amino]acetyl]amino]benzoate](/img/structure/B12625253.png)
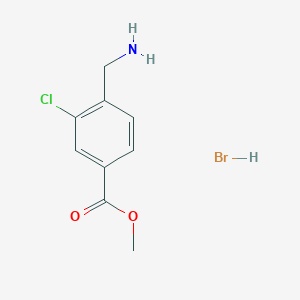
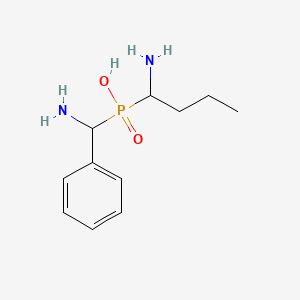
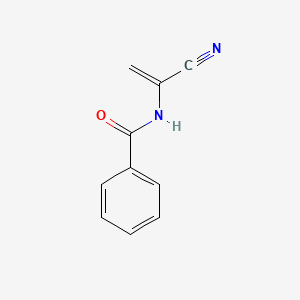
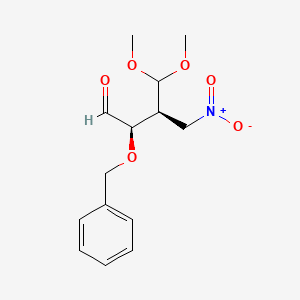
![4-[8-Chloro-6-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyrazol-1-ylpyrido[3,2-d]pyrimidin-4-yl]morpholine](/img/structure/B12625282.png)
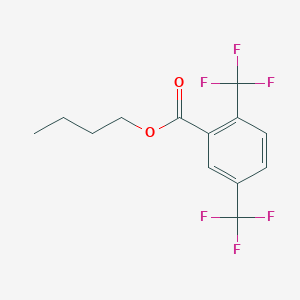
methanone](/img/structure/B12625287.png)
![4-[1-Amino-2-(4-cyanobenzamido)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B12625303.png)
![5-Chloro-2-[(3-chloro-1-benzothiophen-2-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12625306.png)
